(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
CAS No.: 80582-09-8
Cat. No.: VC20771197
Molecular Formula: C4H8N2O4S
Molecular Weight: 180.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80582-09-8 |
|---|---|
| Molecular Formula | C4H8N2O4S |
| Molecular Weight | 180.19 g/mol |
| IUPAC Name | (2R,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid |
| Standard InChI | InChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3+/m1/s1 |
| Standard InChI Key | ISUIVWNWEDIHJD-GBXIJSLDSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](C(=O)N1S(=O)(=O)O)N |
| SMILES | CC1C(C(=O)N1S(=O)(=O)O)N |
| Canonical SMILES | CC1C(C(=O)N1S(=O)(=O)O)N |
Introduction
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid is a complex organic compound with a molecular formula of C₄H₈N₂O₄S. It is a specific stereoisomer of 3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid, distinguished by its (2R,3S) configuration. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.
Synthesis and Preparation
The synthesis of (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid involves complex organic chemistry techniques. One method involves starting with L-threonine, which undergoes esterification with methanol followed by ammonolysis to form the desired compound . This process requires precise control over reaction conditions to achieve the correct stereoisomer.
Applications
This compound is used as an intermediate in the preparation of lactams and has applications in the pharmaceutical industry, particularly in Germany . Its role in proteomics research is also noted, highlighting its utility in scientific investigations .
Research Findings
Research on (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid is focused on its synthesis and applications. The compound's unique stereochemistry makes it valuable for studying stereoselective reactions and for use in pharmaceutical synthesis.
Synthesis Overview
| Step | Process |
|---|---|
| 1 | Esterification of L-threonine with methanol |
| 2 | Ammonolysis to form the desired compound |
Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Industry | Intermediate in lactam synthesis |
| Proteomics Research | Used in scientific investigations |
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